3-Fluoro-5-methylbenzotrifluoride

Vue d'ensemble

Description

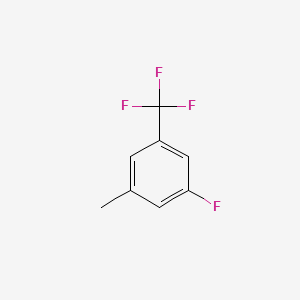

3-Fluoro-5-methylbenzotrifluoride is an organic compound with the molecular formula C8H6F4. It is a derivative of benzotrifluoride, where a fluorine atom is substituted at the 3-position and a methyl group at the 5-position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylbenzotrifluoride typically involves the introduction of fluorine and methyl groups onto a benzotrifluoride scaffold. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing fluorinated aromatic compounds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Halogenation Reactions

The methyl and fluorine substituents direct electrophilic substitution. Chlorination of 3-methylbenzotrifluoride analogs occurs under controlled conditions:

-

Reagents/Conditions : Chlorine gas with anhydrous FeCl₃ catalyst at 40–50°C .

-

Isomer Distribution :

Position Yield (%) 2- and 6-Chloro 45 4-Chloro 40 Dichloro 10 -

Mechanistic Note : The -CF₃ group deactivates the ring, favoring mono-substitution. Chlorine preferentially adds ortho to the methyl group and meta to the -CF₃ group .

Nitration and Reduction

Nitration introduces nitro groups, which are subsequently reduced to amines:

-

Nitration :

-

Reduction :

Suzuki-Miyaura Coupling

The brominated derivative (3-bromo-5-fluoro-5-methylbenzotrifluoride) participates in cross-couplings:

-

Example Reaction :

Starting Material Product Yield (%) 3-Bromo-5-fluoro-5-methylbenzotrifluoride Biaryl derivatives (e.g., Compound 274) 7–57

Grignard and Boronic Acid Formation

Brominated analogs undergo metallation for further functionalization:

-

Grignard Formation :

-

Boronic Acid Synthesis :

Substituent Effects on Reactivity

-

Electron-Donating Methyl Group : Accelerates reductive elimination in coupling reactions. For example, complexes with methyl substituents show 20× faster rates than those with electron-withdrawing groups (e.g., -CF₃) .

-

Fluorine’s Electronic Influence : Directs electrophiles meta due to its -I effect, competing with the methyl group’s +I effect .

Oxidation and Side Reactions

-

Oxidation : Limited data exists, but analogous compounds form quinones under strong oxidants (e.g., KMnO₄).

-

Dimerization : Observed in Pd-catalyzed reactions, leading to biaryl byproducts unless rigorously controlled .

Table 2: Substituent Effects on Reaction Rates

| Substituent (X) | Relative Rate (Aryl–CF₃ Coupling) |

|---|---|

| -CH₃ | 20× faster than -F |

| -CF₃ | 2× slower than -F |

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthetic Intermediate

3-Fluoro-5-methylbenzotrifluoride serves as a synthetic intermediate in the production of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity of drugs, making it a valuable building block in medicinal chemistry. For example, it can be utilized in the synthesis of anti-inflammatory agents and other therapeutics targeting specific biological pathways.

Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents through electrophilic aromatic substitution reactions. The introduction of the trifluoromethyl group significantly improved the potency of the resulting compounds against cancer cell lines, highlighting its role in drug development .

Agrochemical Applications

Herbicide Development

The compound is also used as an intermediate in the synthesis of herbicides. The incorporation of fluorinated groups into herbicides can enhance their efficacy and selectivity against target weeds while reducing toxicity to non-target species.

Case Study: Fluometuron Synthesis

this compound is a precursor for fluometuron, a widely used herbicide. The synthesis involves nitration followed by reduction processes to yield derivatives that exhibit strong herbicidal activity . This application underscores the compound's significance in agricultural chemistry.

Solvent Applications

Specialty Solvent

Due to its favorable solvent properties, this compound is employed as a specialty solvent in organic synthesis. Its low toxicity compared to traditional solvents like dichloromethane makes it an attractive alternative for various chemical reactions.

Table 1: Comparison of Solvent Properties

| Property | This compound | Dichloromethane |

|---|---|---|

| Boiling Point (°C) | 103 | ~40 |

| Dielectric Constant | 9.18 | 9.04 |

| Toxicity | Low | Moderate |

This table illustrates that this compound has a higher boiling point and similar dielectric constant compared to dichloromethane, making it suitable for reactions requiring higher temperatures .

Material Science Applications

Polymer Synthesis

In material science, this compound is utilized in synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-methylbenzotrifluoride involves its interaction with molecular targets through its fluorine and methyl groups. The fluorine atom can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The methyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions contribute to the compound’s effects in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluorobenzotrifluoride: Lacks the methyl group, making it less lipophilic.

5-Methylbenzotrifluoride: Lacks the fluorine atom, reducing its ability to form strong hydrogen bonds.

3-Chloro-5-methylbenzotrifluoride: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.

Uniqueness

3-Fluoro-5-methylbenzotrifluoride is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and ability to form hydrogen bonds, while the methyl group increases its lipophilicity and stability. These features make it a valuable compound in various applications, from chemical synthesis to pharmaceutical development.

Activité Biologique

3-Fluoro-5-methylbenzotrifluoride (C8H6F4) is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H6F4

- Molecular Weight: 178.13 g/mol

- Structure: The compound features a benzene ring substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of fluorine atoms which enhance lipophilicity and potential interactions with biological membranes. This compound is of interest for its potential antimicrobial properties and as a scaffold for developing new therapeutic agents.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit enhanced antibacterial properties. For instance, modifications to the structure of similar compounds have led to significant improvements in their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Gyramide E | E. coli | 16 |

| Gyramide F | Shigella flexneri | 8 |

The above table illustrates the comparative MIC values of structurally related compounds, suggesting that modifications can lead to potent antibacterial agents against Gram-negative bacteria like E. coli and Shigella flexneri .

Case Studies

Study on Antibacterial Efficacy:

In a study examining the antibacterial efficacy of various fluorinated compounds, this compound was tested against multiple strains of Gram-negative bacteria. The results indicated that while it did not outperform some derivatives, it showed promising activity that warrants further investigation into its derivatives and analogs .

Mechanistic Insights:

Research into the mechanisms by which fluorinated compounds exert their antibacterial effects has revealed that they may inhibit critical bacterial enzymes or disrupt membrane integrity. For example, compounds with trifluoromethyl groups have been shown to interfere with DNA gyrase activity, a crucial enzyme for bacterial DNA replication .

Potential Applications

Given its structural properties and preliminary findings on biological activity, this compound could serve as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in:

Propriétés

IUPAC Name |

1-fluoro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBNDZJSKMKSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591716 | |

| Record name | 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-02-3 | |

| Record name | 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.